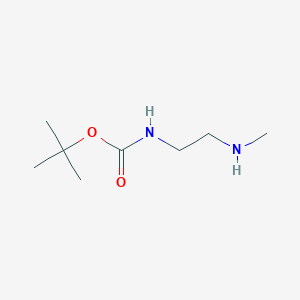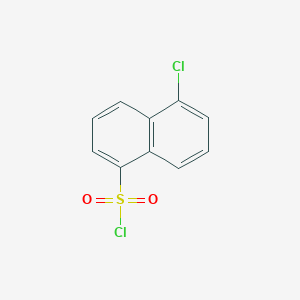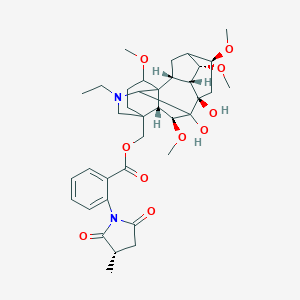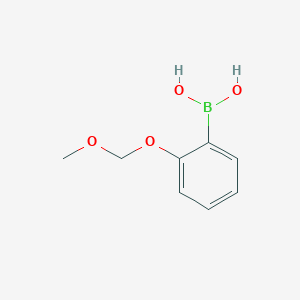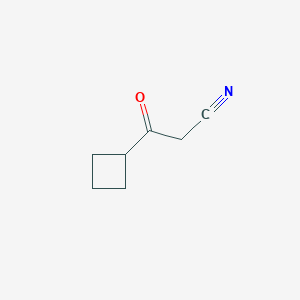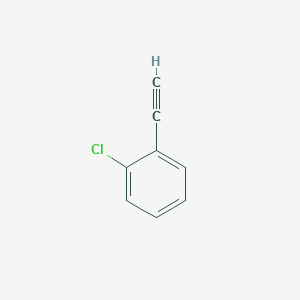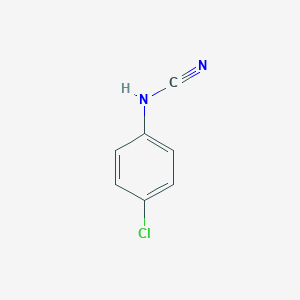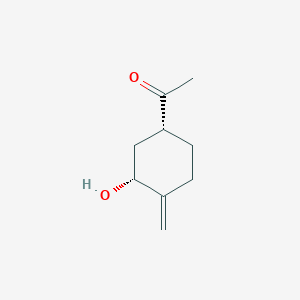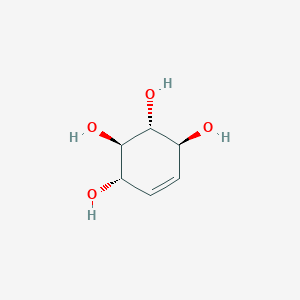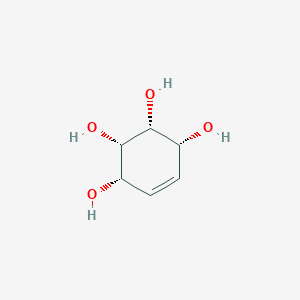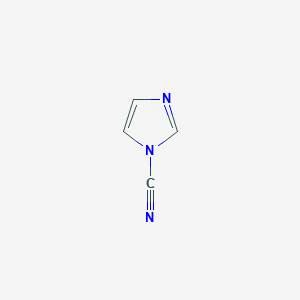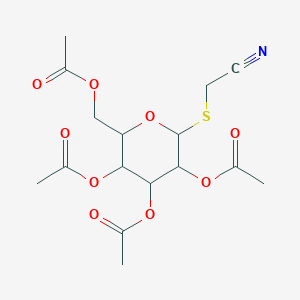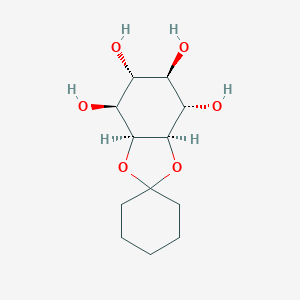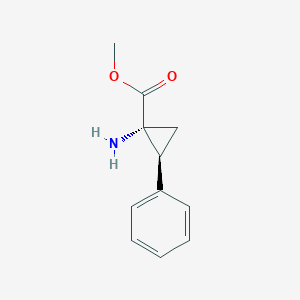
methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate, also known as MAPC, is a cyclopropane derivative that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit a wide range of biological activities, including antinociceptive, anti-inflammatory, and neuroprotective effects.
Mécanisme D'action
The exact mechanism of action of methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate is not fully understood. However, it is believed that methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate exerts its biological effects by modulating the activity of various signaling pathways in the body. methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has been shown to inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the transmission of pain signals. methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
Methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has also been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). In addition, methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has been shown to reduce neuronal damage in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate in lab experiments is its ability to exhibit a wide range of biological activities. It has been shown to exhibit antinociceptive, anti-inflammatory, and neuroprotective effects. Another advantage of using methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate is its relatively low toxicity. However, one limitation of using methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate in lab experiments is its relatively high cost. In addition, the synthesis method of methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate is relatively complex, which may limit its widespread use in lab experiments.
Orientations Futures
There are several future directions for the research of methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate. One direction is to further investigate its potential therapeutic applications. methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has been shown to exhibit antinociceptive, anti-inflammatory, and neuroprotective effects, and further research could lead to the development of new drugs for the treatment of pain, inflammation, and neurodegenerative diseases. Another direction is to further investigate its mechanism of action. The exact mechanism of action of methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate is not fully understood, and further research could lead to a better understanding of its biological effects. Finally, future research could focus on developing new synthesis methods for methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate that are more cost-effective and efficient.
Méthodes De Synthèse
Methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of phenylacetonitrile with sodium hydride to form a carbanion intermediate. This intermediate is then reacted with ethyl 2-bromoacetate to form an ester. The ester is then reduced to an alcohol, which is subsequently reacted with tosyl chloride to form a tosylate intermediate. The tosylate intermediate is then reacted with cyclopropanecarboxylic acid to form methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate.
Applications De Recherche Scientifique
Methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antinociceptive effects in animal models of pain. methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has been shown to exhibit neuroprotective effects by reducing neuronal damage in animal models of neurodegenerative diseases.
Propriétés
Numéro CAS |
123806-63-3 |
|---|---|
Nom du produit |
methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate |
Formule moléculaire |
C11H13NO2 |
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-14-10(13)11(12)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7,12H2,1H3/t9-,11+/m0/s1 |
Clé InChI |
SSNHIYGBNLNDBQ-GXSJLCMTSA-N |
SMILES isomérique |
COC(=O)[C@]1(C[C@H]1C2=CC=CC=C2)N |
SMILES |
COC(=O)C1(CC1C2=CC=CC=C2)N |
SMILES canonique |
COC(=O)C1(CC1C2=CC=CC=C2)N |
Synonymes |
Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1R-trans)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



